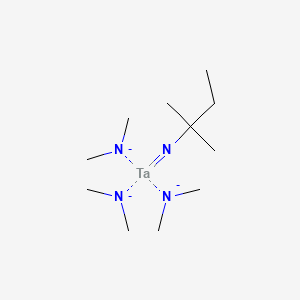

(Tert-amylimino)tris(dimethylamino)tantalum

Description

Evolution and Significance of Imido and Amido Ligands in Transition Metal Chemistry

The development of transition metal chemistry has been significantly influenced by the introduction and study of imido (NR²⁻) and amido (NR₂⁻) ligands. Initially considered mere spectator ligands, their role has evolved to that of active participants in chemical transformations. chemical-suppliers.euresearchgate.net Amido ligands, with their two substituents on the nitrogen atom, can be integrated into complex ligand systems, influencing the steric and electronic properties of the metal center. researchgate.net Imido ligands, featuring a metal-nitrogen double bond, are crucial in stabilizing high-oxidation-state transition metals. ereztech.com This stabilization is key to the synthesis of low-molecular-weight complexes with enhanced thermal stability. ereztech.comsigmaaldrich.com The reactivity of the metal-imido bond has been harnessed in various catalytic processes, including nitrogen fixation cycles and olefin metathesis. chemical-suppliers.euresearchgate.net

Overview of Tantalum Precursors in Materials Science and Chemical Transformations

Tantalum-based materials, such as tantalum nitride (TaN) and tantalum oxide (Ta₂O₅), are indispensable in the microelectronics industry for applications like diffusion barriers and high-k dielectrics. alfa-chemistry.comnih.govereztech.com The quality of these thin films is highly dependent on the properties of the organotantalum precursor used in deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). ereztech.com Early precursors, such as tantalum halides, presented challenges like halogen contamination. ereztech.com This led to the development of metal-organic precursors, including tantalum alkoxides and amides. ereztech.com Pentakis(dimethylamino)tantalum(V) is one such compound used for depositing TaN and Ta₂O₅ films. smolecule.comsigmaaldrich.com However, the demand for films with specific stoichiometries and properties has driven the exploration of precursors with tailored ligand sets, such as those containing both imido and amido groups. ereztech.comereztech.com

Research Scope and Objectives for (Tert-amylimino)tris(dimethylamino)tantalum

The primary research objectives for this compound include:

Characterizing its physical and chemical properties to determine its suitability as a precursor for ALD and CVD.

Investigating its thermal decomposition pathways to understand the incorporation of tantalum, nitrogen, and carbon into thin films.

Evaluating its performance in the deposition of tantalum-based thin films for electronic applications.

Physical and Chemical Properties of (Tert-amylimino)tris(dimethylamino)tantalum kojundo.co.jp

| Property | Value |

| Chemical Formula | Ta[NC(CH₃)₂C₂H₅][N(CH₃)₂]₃ |

| CAS Number | 629654-53-1 |

| Formula Weight | 398.3 g/mol |

| Physical Form | White (colorless) solid |

| Melting Point | 36°C |

| Solubility | Miscible with toluene, hexane, and octane |

| Density | 1.43 g/cm³ |

| Air and Moisture Sensitivity | Sensitive |

Vapor Pressure Data kojundo.co.jp

| Temperature (°C) | Pressure (Torr) |

| 61 | 0.1 |

The vapor pressure can be described by the Clausius-Clapeyron equation: log₁₀ P = -3233/T + 8.67 (where P is in Torr and T is in Kelvin). kojundo.co.jp The heat of vaporization is 14.8 kcal/mol. kojundo.co.jp

Thermal Analysis kojundo.co.jp

Thermogravimetric and Differential Thermal Analysis (TG-DTA) performed in an argon atmosphere at 1 atm shows a significant weight loss of 95.86%, indicating good volatility with low residue, a desirable characteristic for CVD and ALD precursors. kojundo.co.jp

Properties

CAS No. |

629654-53-1 |

|---|---|

Molecular Formula |

C11H29N4Ta-3 |

Molecular Weight |

398.32 g/mol |

IUPAC Name |

dimethylazanide;2-methylbutan-2-yliminotantalum |

InChI |

InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1; |

InChI Key |

DUSOHVSMXRNSMQ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |

Canonical SMILES |

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Tert Amylimino Tris Dimethylamino Tantalum

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For (Tert-amylimino)tris(dimethylamino)tantalum, ¹H and ¹³C NMR spectroscopy provide crucial information about the arrangement and electronic environment of the tert-amyl and dimethylamino ligands.

In ¹H NMR spectroscopy, the protons of the tert-amyl group are expected to exhibit distinct chemical shifts and coupling patterns. The methyl protons adjacent to the quaternary carbon would appear as a singlet, while the ethyl group would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons. The protons of the three equivalent dimethylamino ligands would give rise to a single, sharp resonance, indicating free rotation around the Ta-N bonds at room temperature.

¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon framework. Distinct resonances are expected for the quaternary, methylene, and methyl carbons of the tert-amyl group, as well as a single resonance for the methyl carbons of the dimethylamino ligands. The chemical shifts of the carbons bonded to the nitrogen atoms can provide information about the electron-donating properties of the ligands and the nature of the metal-ligand bond.

Table 1: Predicted ¹H NMR Chemical Shifts for (Tert-amylimino)tris(dimethylamino)tantalum

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-C(CH₃)₂ | ~1.3 | Singlet |

| N-C(CH₃)₂CH₂CH₃ | ~1.1 | Triplet |

| N-C(CH₃)₂CH₂CH₃ | ~1.5 | Quartet |

| N(CH₃)₂ | ~3.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for (Tert-amylimino)tris(dimethylamino)tantalum

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-C(CH₃)₂ | ~35 |

| N-C(CH₃)₂CH₂CH₃ | ~10 |

| N-C(CH₃)₂CH₂CH₃ | ~40 |

| N-C(CH₃)₂ | ~65 |

| N(CH₃)₂ | ~45 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For (Tert-amylimino)tris(dimethylamino)tantalum, these techniques are particularly useful for characterizing the Ta-N bonds and the vibrations associated with the organic ligands.

The IR and Raman spectra are expected to be dominated by bands corresponding to the C-H stretching and bending modes of the tert-amyl and dimethylamino groups in the high-frequency region (2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively). Of particular interest are the vibrational modes associated with the tantalum-nitrogen bonds. The Ta-N(amido) stretching frequencies are typically observed in the range of 550-650 cm⁻¹. The Ta=N(imido) stretching vibration, which is indicative of a multiple bond character, is expected to appear at a higher frequency, generally in the 900-1100 cm⁻¹ region. The positions and intensities of these bands can provide valuable information about the strength and nature of the metal-ligand bonding.

Table 3: Expected Vibrational Frequencies for (Tert-amylimino)tris(dimethylamino)tantalum

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching | 2800 - 3000 |

| C-H bending | 1300 - 1500 |

| Ta=N (imido) stretching | 900 - 1100 |

| Ta-N (amido) stretching | 550 - 650 |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Based on related tantalum imido-amido complexes, a distorted tetrahedral or trigonal bipyramidal geometry is anticipated for the tantalum center. The tert-amylimino ligand is expected to be nearly linear, with a Ta=N-C angle approaching 180°, indicative of significant pi-donation from the nitrogen to the tantalum. The Ta=N imido bond length is predicted to be significantly shorter than the Ta-N amido bond lengths, reflecting its multiple bond character. The three dimethylamino ligands would be arranged around the tantalum center, and their orientation would be influenced by steric interactions with the bulky tert-amyl group.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For (Tert-amylimino)tris(dimethylamino)tantalum, techniques such as electron ionization (EI) or chemical ionization (CI) could be employed.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the sequential loss of the dimethylamino and tert-amyl ligands. Common fragmentation pathways could include the loss of a dimethylamino radical (•NMe₂), leading to the [M - NMe₂]⁺ ion, followed by further losses of dimethylamino groups. Fragmentation of the tert-amyl group, such as the loss of an ethyl or methyl radical, could also be observed. The analysis of these fragmentation patterns helps to confirm the connectivity of the ligands to the tantalum center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species, if applicable

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic metal complexes.

In the case of (Tert-amylimino)tris(dimethylamino)tantalum, the tantalum atom is in the +5 oxidation state. Tantalum(V) has a d⁰ electron configuration, meaning it has no unpaired d-electrons. Consequently, the compound is diamagnetic. Therefore, (Tert-amylimino)tris(dimethylamino)tantalum is EPR silent, and no EPR spectrum would be observed. This lack of an EPR signal is a key piece of evidence confirming the pentavalent oxidation state of the tantalum center in this complex.

Computational and Theoretical Investigations of Tert Amylimino Tris Dimethylamino Tantalum

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and bonding of molecules. For (Tert-amylimino)tris(dimethylamino)tantalum, DFT calculations can provide a detailed picture of the electron distribution, the nature of the chemical bonds, and the molecular orbital interactions.

Electronic Structure: DFT calculations would reveal the distribution of electron density within the molecule, highlighting the polar nature of the Ta-N bonds. The high electronegativity of nitrogen compared to tantalum results in a significant partial positive charge on the tantalum center and partial negative charges on the nitrogen atoms of both the tert-amylimino and dimethylamino ligands. This charge distribution is a key determinant of the molecule's reactivity.

Bonding Analysis: A critical aspect of the electronic structure is the nature of the tantalum-nitrogen bonds. The Ta-N bond in the imido ligand (Ta=N-R) is expected to have significant multiple bond character, best described as a double or even triple bond. This is due to the donation of the nitrogen p-orbitals into empty d-orbitals of the tantalum center. DFT can quantify the bond order and visualize the molecular orbitals involved in this pi-bonding. In contrast, the Ta-N bonds to the dimethylamino ligands are primarily single bonds. DFT calculations on analogous Ta/Nb imido compounds have shown that the electronic structure, particularly the basicity of the imido group, is influenced by the metal center and the supporting ligands. semanticscholar.org

Molecular orbital (MO) analysis derived from DFT calculations provides further insight into the bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards electron donors and acceptors, respectively. In tantalum imido complexes, the HOMO is often associated with the Ta-N pi-bonds of the imido ligand, while the LUMO is typically centered on the tantalum atom. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

| Partial Charge on Ta | +1.5 to +2.0 | Indicates high electrophilicity of the metal center. |

| Partial Charge on Imido N | -0.8 to -1.2 | Highlights the nucleophilic character of the imido nitrogen. |

| Ta=N Bond Order | 2.5 - 2.8 | Confirms significant multiple bond character. |

| Ta-N (amido) Bond Order | ~1.0 | Typical for a single bond. |

| HOMO-LUMO Gap | 3.0 - 4.0 eV | Suggests moderate kinetic stability. |

Molecular Dynamics Simulations for Gas-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a precursor like (Tert-amylimino)tris(dimethylamino)tantalum, which is used in gas-phase deposition techniques, understanding its behavior in the gas phase is crucial.

Gas-Phase Behavior: In the gas phase, the molecule is treated as an isolated entity. MD simulations can predict its conformational flexibility. The bulky tert-amyl and dimethylamino groups can rotate around the Ta-N bonds, and the molecule as a whole will exhibit complex vibrational motions. Understanding these dynamics is important as they can influence the molecule's reactivity with surfaces during deposition processes.

Intermolecular Interactions: Even in the gas phase, especially at higher pressures, intermolecular interactions can become significant. MD simulations can be used to study the forces between two or more (Tert-amylimino)tris(dimethylamino)tantalum molecules. These interactions are primarily van der Waals forces and dipole-dipole interactions arising from the polar Ta-N bonds. The simulations can quantify the strength of these interactions and predict the likelihood of cluster formation in the gas phase. The formation of dimers or larger oligomers can be detrimental to the controlled growth of thin films in ALD and CVD.

Table 2: Parameters for MD Simulation of Gas-Phase Behavior (Hypothetical)

| Parameter | Value/Method | Purpose |

| Force Field | A custom-parameterized or a general force field like UFF | To describe the potential energy of the system. |

| Temperature | 300 - 600 K | To simulate a range of process temperatures. |

| Pressure | 1 - 10 Torr | To mimic typical ALD/CVD reactor conditions. |

| Simulation Time | 10 - 100 ns | To ensure adequate sampling of molecular motions. |

| Ensemble | NVT or NPT | To control thermodynamic variables. |

Reaction Pathway Modeling for Ligand Exchange and Decomposition Mechanisms

Understanding the chemical reactions that (Tert-amylimino)tris(dimethylamino)tantalum undergoes is vital for optimizing its use as a precursor and for preventing unwanted side reactions. Computational modeling, particularly using DFT, can elucidate the mechanisms of these reactions by mapping out the potential energy surface and identifying transition states.

Ligand Exchange: Ligand exchange reactions are fundamental in the chemistry of metal complexes. In the context of ALD, the dimethylamino ligands are expected to be exchanged with surface groups (e.g., -OH on a silicon oxide surface). DFT calculations can model the reaction pathway for this exchange. This typically involves the coordination of the surface hydroxyl group to the electrophilic tantalum center, followed by proton transfer to a dimethylamino ligand, leading to its elimination as volatile dimethylamine (B145610) and the formation of a Ta-O bond to the surface. The calculated activation energy for this process can help in determining the optimal deposition temperature.

Decomposition Mechanisms: The thermal stability of the precursor is a critical factor. Uncontrolled thermal decomposition can lead to the incorporation of impurities into the growing film. DFT can be used to explore various possible decomposition pathways. For (Tert-amylimino)tris(dimethylamino)tantalum, potential decomposition routes include:

β-hydride elimination: If there are hydrogen atoms on the carbon atom beta to a nitrogen atom, these can be transferred to the tantalum center, leading to the elimination of an alkene and the formation of a tantalum hydride species.

C-N bond cleavage: At higher temperatures, the bonds within the ligands themselves can break. For instance, the cleavage of a C-N bond in a dimethylamino group could lead to the formation of radicals and subsequent complex gas-phase reactions.

Imido ligand degradation: The tert-amylimino ligand could also undergo decomposition, for example, through C-C bond cleavage within the tert-amyl group.

By calculating the reaction energies and activation barriers for these and other potential pathways, computational modeling can predict the onset temperature for decomposition and identify the most likely decomposition products. This information is invaluable for designing more stable precursors and for optimizing process conditions to minimize impurity incorporation.

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties of molecules, which is extremely useful for their characterization and for interpreting experimental spectra.

Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of (Tert-amylimino)tris(dimethylamino)tantalum. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. Specific vibrational modes, such as the Ta=N stretching frequency of the imido ligand (expected in the range of 1300-1400 cm⁻¹) and the Ta-N stretching frequencies of the amido ligands, can be assigned with confidence. semanticscholar.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organometallic compounds. Theoretical calculations can predict the chemical shifts of the various nuclei in the molecule, such as ¹H, ¹³C, and ¹⁵N. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the predicted NMR spectra with experimental data can aid in the structural elucidation and purity assessment of the compound. For instance, the chemical shift of the imido nitrogen is particularly sensitive to the nature of the Ta=N bond and can provide valuable electronic structure information.

Validation: The accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used. Therefore, it is crucial to validate the computational methodology. This is typically done by performing calculations on related, well-characterized compounds and comparing the theoretical spectra with experimental data. Once a reliable computational protocol is established, it can be used with confidence to predict the properties of new or uncharacterized molecules like (Tert-amylimino)tris(dimethylamino)tantalum). Experimental characterization of related Ta(V) tBu-imido complexes has been performed using ¹H and ¹³C NMR spectroscopy, Fourier transform infrared spectroscopy, and other techniques, providing a basis for such validation. researcher.lifenih.gov

Table 3: Predicted and Experimental Spectroscopic Data for Analogous Tantalum Imido Complexes

| Spectroscopic Technique | Predicted Feature (Hypothetical for Target Compound) | Experimental Range for Analogous Compounds | Reference |

| IR Spectroscopy | Ta=N stretch: ~1350 cm⁻¹ | 1300 - 1400 cm⁻¹ | semanticscholar.org |

| ¹H NMR Spectroscopy | δ (N-C(CH₃)₃): 1.2 - 1.5 ppm | 1.2 - 1.6 ppm | researcher.lifenih.gov |

| ¹³C NMR Spectroscopy | δ (N-C(CH₃)₃): 60 - 70 ppm | 60 - 75 ppm | researcher.lifenih.gov |

| ¹⁵N NMR Spectroscopy | δ (Imido N): 300 - 400 ppm | 300 - 500 ppm | nih.gov |

Reactivity and Fundamental Reaction Mechanisms of Tert Amylimino Tris Dimethylamino Tantalum

Thermolysis and Pyrolysis Pathways in Inert Atmospheres

The thermal stability of (Tert-amylimino)tris(dimethylamino)tantalum is a critical factor in its application as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While detailed mechanistic studies on the thermolysis of this specific compound are not extensively documented, the decomposition pathways can be inferred from related tantalum imido-amido complexes.

Inert atmosphere pyrolysis of similar tantalum precursors, such as those with tert-butylimido and ethylmethylamido or diethylamido ligands, suggests that decomposition is initiated by the cleavage of the tantalum-nitrogen bonds. The likely initial step is the homolytic or heterolytic cleavage of a Ta-N(CH₃)₂ bond, followed by a series of complex reactions.

Key Thermolytic Pathways:

β-Hydride Elimination: The alkyl groups on the amido and imido ligands can undergo β-hydride elimination, leading to the formation of alkenes and tantalum hydride intermediates. For the dimethylamido ligand, this pathway is not possible. However, the tert-amyl group can potentially undergo β-hydride elimination.

Ligand Scrambling and Disproportionation: At elevated temperatures, ligand exchange reactions can occur, leading to the formation of various tantalum species with different numbers of imido and amido ligands.

Intramolecular C-H Activation: The alkyl groups on the ligands can undergo intramolecular C-H bond activation by the tantalum center, leading to the formation of metallacyclic intermediates and the release of alkanes.

The final products of thermolysis in an inert atmosphere are typically tantalum carbonitride (TaCN) or tantalum nitride (TaN) thin films, with the incorporation of carbon originating from the organic ligands. The exact composition of the film depends on the pyrolysis temperature and pressure. For instance, in the chemical vapor deposition using a related precursor, tert-butylimido tris-diethylamido tantalum (TBTDET), the resulting films were a mixture of TaC, graphite, Ta₃N₅, and TaN phases.

| Decomposition Pathway | Potential Products | Conditions |

| β-Hydride Elimination | Alkenes, Tantalum Hydrides | Elevated Temperatures |

| Ligand Scrambling | Mixed-ligand Tantalum Species | High Temperatures |

| Intramolecular C-H Activation | Metallacycles, Alkanes | High Temperatures |

Reactions with Protic Reagents (e.g., H₂O, NH₃)

(Tert-amylimino)tris(dimethylamino)tantalum is highly sensitive to protic reagents due to the nucleophilic nature of the nitrogen atoms and the electrophilicity of the tantalum center.

Reaction with Water (Hydrolysis):

Reaction with Ammonia (Ammonolysis):

The reaction with ammonia is a crucial step in the ALD of tantalum nitride films. This transamination reaction involves the exchange of the dimethylamido ligands with amino (-NH₂) or imido (=NH) groups from the ammonia molecule. This process is driven by the formation of the volatile byproduct, dimethylamine (B145610). The reaction proceeds through the protonation of a dimethylamido ligand by ammonia, followed by the coordination of the resulting NH₂⁻ fragment to the tantalum center and the subsequent release of dimethylamine. Repeated cycles of this reaction during the ALD process lead to the growth of a tantalum nitride film. Quantum chemical studies on related systems suggest that the initial step is the substitution of a ligand by a hydrogen from the surface.

| Protic Reagent | Primary Reaction Type | Key Products |

| Water (H₂O) | Hydrolysis | Tantalum Oxides/Hydroxides, Dimethylamine, Tert-amylamine |

| Ammonia (NH₃) | Ammonolysis / Transamination | Tantalum Amido/Imido Species, Dimethylamine |

Oxidative and Reductive Transformations

The tantalum center in (Tert-amylimino)tris(dimethylamino)tantalum is in the +5 oxidation state.

Oxidative Transformations:

Given that tantalum is already in its highest stable oxidation state, further oxidation of the metal center is unlikely under typical reaction conditions. However, the organic ligands can undergo oxidative decomposition at high temperatures in the presence of an oxidizing agent.

Reductive Transformations:

Reductive transformations are central to the formation of cubic tantalum nitride (TaN), where tantalum is in the +3 oxidation state. In ALD and CVD processes for TaN deposition, a reducing agent is often required. While ammonia can act as a nitrogen source, stronger reducing agents may be necessary to achieve the desired TaN phase. The reduction of the Ta(V) center can be coupled with the ligand exchange and decomposition reactions that occur during film growth. For instance, in the deposition of TaN films, the reduction of Ta(V) to Ta(III) is a key transformation.

Coordination Chemistry with External Donor Ligands

The tantalum center in (Tert-amylimino)tris(dimethylamino)tantalum is coordinatively unsaturated and can act as a Lewis acid, allowing for the coordination of external donor ligands (Lewis bases). However, the bulky tert-amyl and dimethylamino groups present significant steric hindrance, which will influence the stability and structure of any resulting adducts.

While specific studies on the coordination chemistry of (Tert-amylimino)tris(dimethylamino)tantalum are limited, related tantalum imido complexes are known to form adducts with Lewis bases such as pyridine. The formation of such adducts can modify the reactivity of the tantalum center. For example, the coordination of a donor ligand could potentially stabilize the complex against thermal decomposition or alter the pathways of its surface reactions. The synthesis of related tantalum imido complexes has been shown to proceed via amine-coordinated cationic intermediates. nih.gov

Elementary Reaction Steps in Surface Deposition Processes

In ALD and CVD processes, the growth of thin films from (Tert-amylimino)tris(dimethylamino)tantalum proceeds through a series of elementary reaction steps on the substrate surface.

Initial Adsorption (Chemisorption):

The first step involves the chemisorption of the precursor molecule onto the substrate surface. For hydroxylated surfaces (e.g., SiO₂), this typically occurs via the reaction of a dimethylamido ligand with a surface hydroxyl group (-OH), leading to the formation of a Ta-O bond and the release of a dimethylamine molecule. This anchors the tantalum complex to the surface.

Ligand Exchange and Film Growth:

Following the initial chemisorption, the subsequent elementary steps depend on the co-reactant used.

With Ammonia (for TaN deposition): The surface-bound tantalum complex is exposed to ammonia. Transamination reactions occur, where the remaining dimethylamido ligands are replaced by -NHₓ species from the ammonia. This process releases more dimethylamine and incorporates nitrogen into the growing film.

Thermal Decomposition on the Surface: In thermal CVD, the adsorbed precursor undergoes thermal decomposition on the heated substrate surface. This involves the cleavage of Ta-N bonds and the rearrangement of the ligands, ultimately leading to the formation of a tantalum-containing film.

The self-limiting nature of ALD is achieved by ensuring that the surface reactions go to completion in each cycle, leaving a uniform monolayer of the reacted precursor on the surface before the introduction of the next reactant.

| Process | Elementary Step | Description |

| ALD/CVD | Chemisorption | Reaction of a ligand with a surface group (e.g., -OH) to anchor the precursor. |

| ALD | Ligand Exchange | Reaction with a co-reactant (e.g., NH₃) to replace original ligands and incorporate new elements. |

| CVD | Surface Decomposition | Thermally induced breakdown of the adsorbed precursor on the heated substrate. |

Applications of Tert Amylimino Tris Dimethylamino Tantalum As a Precursor for Thin Film Deposition

Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, with requirements including sufficient volatility, thermal stability within the desired deposition temperature range, and appropriate reactivity with a co-reactant. Organometallic compounds like (Tert-amylimino)tris(dimethylamino)tantalum are designed to meet these requirements for the deposition of high-quality tantalum-based films.

Deposition of Tantalum Nitride (TaN) Films

Tantalum nitride is a material of significant interest in the microelectronics industry, primarily for its use as a diffusion barrier for copper interconnects. ALD is an ideal method for depositing the ultra-thin, conformal TaN layers required for advanced semiconductor devices.

The optimization of process parameters is crucial for achieving a self-limiting ALD process. The key parameters include the deposition temperature, and the duration of the precursor and co-reactant pulses and purges.

For (Tert-amylimino)tris(dimethylamino)tantalum (TAIMATA), a saturated deposition rate of 0.2 Å/cycle has been reported within a temperature window of 150°C to 200°C researchgate.net.

In comparison, a commonly studied analog, TBTDET, typically exhibits a wider ALD temperature window, for instance, between 200°C and 300°C. ntnu.no Below this window, the growth rate may be limited by incomplete surface reactions, while above it, precursor decomposition can lead to a loss of self-limiting behavior and an increase in film impurities. ntnu.no The pulse and purge times for these types of precursors are on the order of seconds and are optimized to ensure complete saturation of the substrate surface during the pulse and complete removal of unreacted precursor and byproducts during the purge.

| Precursor | ALD Temperature Window (°C) | Growth Per Cycle (Å/cycle) | Co-reactant |

|---|---|---|---|

| (Tert-amylimino)tris(dimethylamino)tantalum (TAIMATA) | 150 - 200 | 0.2 | Ammonia (typical) |

| (tert-butylimido)tris(diethylamido)tantalum (TBTDET) | 200 - 300 | 0.4 - 2.6 | Ammonia |

| (tert-butylimido)tris(ethylmethylamido)tantalum (TBTEMT) | ~350 | ~0.7 | Ammonia |

Note: The data presented for TBTDET and TBTEMT are for illustrative purposes to provide context for the class of imido/amido tantalum precursors.

The choice of co-reactant is critical in an ALD process as it influences the film's composition, purity, and growth rate. For the deposition of TaN films from alkylamide or imido/amido precursors, nitrogen-containing co-reactants are required.

Ammonia (NH₃) is a commonly used co-reactant in the ALD of TaN. It reacts with the chemisorbed tantalum precursor on the surface to form TaN, releasing ligand byproducts. The use of ammonia with precursors like TBTDET has been shown to produce electrically conducting TaN films with low carbon content.

Hydrazine (N₂H₄) has been investigated as an alternative to ammonia. Studies on TBTDET have shown that hydrazine can lead to higher growth rates and film densities compared to ammonia. researchgate.net For instance, with TBTDET, hydrazine can stabilize the growth rate at around 0.6 Å/cycle over a temperature range of 150 to 250°C. researchgate.net

Hydrogen Radicals (H•) , typically generated in a plasma-enhanced ALD (PEALD) process, can also be used as a co-reactant. Hydrogen radicals have been used to reduce TBTDET to form TaN. vaporpulse.com PEALD processes can sometimes offer advantages such as lower deposition temperatures and different film properties compared to thermal ALD processes.

A defining characteristic of ALD is its self-limiting growth mechanism. This occurs when the precursor and co-reactant pulses are separated by inert gas purges, and the surface reactions are allowed to go to completion during each pulse.

In the first half-cycle, the (Tert-amylimino)tris(dimethylamino)tantalum precursor is introduced into the reactor and chemisorbs onto the substrate surface. This reaction is self-limiting because the precursor will only react with the available reactive sites on the surface. Once all sites are occupied, no further precursor will adsorb in that layer.

After purging the excess precursor, the co-reactant (e.g., ammonia) is introduced. It reacts with the surface-bound precursor molecules, completing the deposition of a thin layer of TaN and preparing the surface for the next precursor pulse. This self-limiting behavior ensures that the film thickness is directly proportional to the number of ALD cycles performed, allowing for precise thickness control. iskra.spb.ru

The physical properties of the precursor, such as its volatility and thermal stability, are critical for a stable and reproducible ALD process. The precursor must be volatile enough to be transported into the ALD reactor in the gas phase at a sufficient concentration. The thermal stability is also crucial; the precursor must not decompose in the gas phase or on the surfaces before it has a chance to participate in the desired surface reactions.

Imido/amido tantalum precursors like (Tert-amylimino)tris(dimethylamino)tantalum are designed to have good volatility and thermal stability. The specific ligands (tert-amyl, dimethylamino) are chosen to balance these properties. For example, TBTEMT is reported to have higher volatility but slightly lower thermal stability than TBTDET, indicating that small changes to the ligand structure can significantly impact these characteristics. researchgate.net

The microstructure and composition of the ALD-grown TaN films can be controlled by adjusting the deposition parameters. Films grown by ALD at lower temperatures are typically amorphous, which can be advantageous for diffusion barrier applications as amorphous films lack grain boundaries that can act as fast diffusion paths.

Deposition of Tantalum Oxide (Ta2O5) Films

Tantalum oxide (Ta2O5) is a dielectric material with a high permittivity, making it a candidate for applications in capacitors, gate insulators in transistors, and optical coatings. The use of (Tert-amylimino)tris(dimethylamino)tantalum in ALD processes offers a pathway to deposit high-quality Ta2O5 films.

The ALD of Ta2O5 from (Tert-amylimino)tris(dimethylamino)tantalum involves the sequential exposure of a substrate to the tantalum precursor and an oxidizing co-reactant. Common co-reactants include water (H2O), ozone (O3), and oxygen (O2) plasma. The reaction mechanism is a series of self-limiting surface reactions.

Initially, the precursor is introduced into the ALD reactor and chemisorbs onto the substrate surface. This reaction typically involves the hydroxyl groups (-OH) on the surface reacting with the dimethylamino ligands of the tantalum precursor, releasing dimethylamine (B145610) as a byproduct. This leaves a surface terminated with a layer of the tantalum precursor.

In the second half-reaction, the oxidizing co-reactant is introduced.

With water (H2O): Water molecules react with the remaining ligands on the adsorbed precursor, leading to the formation of Ta-O bonds and the release of further dimethylamine and potentially tert-amylamine. This step also regenerates the hydroxylated surface, preparing it for the next precursor pulse.

With ozone (O3): Ozone is a more powerful oxidizing agent than water and can lead to more complete ligand removal at lower temperatures, potentially resulting in films with lower impurity levels. The reaction with ozone produces tantalum oxide and byproducts such as CO2, N2, and H2O.

With oxygen (O2) plasma: An oxygen plasma provides highly reactive oxygen radicals that can effectively oxidize the precursor at low temperatures. This can enhance film purity and density.

The ALD process for Ta2O5 using (Tert-amylimino)tris(dimethylamino)tantalum exhibits a characteristic self-limiting growth behavior within a specific temperature range, known as the ALD window. Within this window, the growth per cycle (GPC) is constant and independent of the precursor and co-reactant doses, as long as they are sufficient to saturate the surface.

The properties of the deposited Ta2O5 films are highly dependent on the deposition parameters, including temperature and the choice of co-reactant.

| Property | Typical Value Range | Deposition Conditions |

| Growth Per Cycle (GPC) | 0.5 - 1.0 Å/cycle | Temperature: 200-300°C |

| Film Density | 7.5 - 8.2 g/cm³ | Higher densities often achieved with plasma-based processes |

| Refractive Index (at 633 nm) | 2.1 - 2.2 | Varies with film density and stoichiometry |

| Dielectric Constant (k) | 25 - 40 | Dependent on crystallinity and purity |

| Carbon Impurity | < 5 at.% | Can be minimized with optimized pulsing and purging times |

| Nitrogen Impurity | < 3 at.% | Remnant from the precursor ligands |

Detailed Research Findings: Studies on similar tantalum precursors have shown that the use of ozone or oxygen plasma as the co-reactant can lead to Ta2O5 films with higher density, higher refractive index, and lower carbon and nitrogen impurity levels compared to films grown using water. The growth rate is also influenced by the co-reactant, with more reactive species sometimes leading to a higher GPC. The as-deposited films are typically amorphous, which is often desirable for dielectric applications to avoid leakage currents associated with grain boundaries. Post-deposition annealing can be employed to crystallize the films, which can increase the dielectric constant but may also increase leakage current.

Deposition of Tantalum Carbonitride (TaCxNy) and Tantalum Silicon Nitride (TaSiN) Films

Tantalum carbonitride (TaCxNy) and tantalum silicon nitride (TaSiN) are of great interest as diffusion barriers for copper interconnects in integrated circuits due to their excellent thermal stability, high conductivity, and amorphous nature which prevents diffusion along grain boundaries.

The deposition of ternary and quaternary tantalum compounds using (Tert-amylimino)tris(dimethylamino)tantalum in an ALD process requires the introduction of additional precursors to provide the carbon and silicon.

Carbon Incorporation for TaCxNy: Carbon can be intentionally incorporated into the tantalum nitride film by carefully controlling the reaction chemistry. While the precursor itself contains carbon, this is often viewed as a source of contamination. To achieve controlled carbon content, a hydrocarbon co-reactant can be introduced in the ALD cycle, or the process parameters can be tuned to promote incomplete ligand removal. Another approach is to use a nitrogen source that also contains carbon.

Silicon Incorporation for TaSiN: To deposit TaSiN, a silicon-containing precursor is introduced into the ALD supercycle. A typical TaSiN ALD process would consist of alternating cycles of TaN ALD and SiN ALD. For instance, a supercycle could be composed of 'm' cycles of (Tert-amylimino)tris(dimethylamino)tantalum and a nitrogen source (like ammonia), followed by 'n' cycles of a silicon precursor (like bis(tert-butylamino)silane) and a nitrogen source.

The composition of the resulting TaCxNy and TaSiN films can be precisely controlled by manipulating the ALD cycle ratios.

For TaCxNy , the carbon-to-nitrogen ratio can be tuned by adjusting the relative pulse times of the nitrogen and carbon sources or by changing the deposition temperature, which affects the efficiency of ligand removal.

For TaSiN , the silicon content in the film is primarily determined by the ratio of the number of TaN cycles to SiN cycles within the ALD supercycle (m:n ratio). This allows for the deposition of films with a wide range of compositions, from tantalum-rich to silicon-rich TaSiN. This compositional control is critical for optimizing the barrier properties and electrical resistivity of the films for specific applications.

| Film Type | Precursors | Method for Composition Control | Resulting Properties |

| TaCxNy | (Tert-amylimino)tris(dimethylamino)tantalum, Nitrogen source (e.g., NH3), Carbon source (optional) | Adjusting precursor pulse times, temperature, and choice of co-reactants. | Tunable resistivity and thermal stability. |

| TaSiN | (Tert-amylimino)tris(dimethylamino)tantalum, Silicon precursor (e.g., BTBAS), Nitrogen source (e.g., NH3) | Varying the ratio of TaN to SiN cycles in the ALD supercycle. | Amorphous structure, enhanced thermal stability, and excellent Cu diffusion barrier performance. |

Area Selective Atomic Layer Deposition (AS-ALD) Mechanisms

Area-selective ALD (AS-ALD) is a bottom-up patterning technique that enables the deposition of materials only on specific regions of a substrate, avoiding the need for complex lithography and etching steps. This is typically achieved by modifying the surface chemistry of the non-growth areas to prevent the adsorption of the ALD precursor.

The use of (Tert-amylimino)tris(dimethylamino)tantalum in AS-ALD processes for tantalum-based films relies on creating a contrast in surface reactivity. One common approach is to use self-assembled monolayers (SAMs) or other passivating layers on the areas where deposition is to be inhibited.

The mechanism for selectivity involves the following steps:

Surface Passivation: The non-growth area (e.g., a metal like copper) is functionalized with a passivation layer, often a long-chain organic molecule or a polymer. This layer is designed to be unreactive towards the tantalum precursor.

Precursor Exposure: When (Tert-amylimino)tris(dimethylamino)tantalum is introduced, it will preferentially adsorb and react with the activated growth surface (e.g., a dielectric like SiO2) but will not react with the passivated surface.

Co-reactant Exposure: The co-reactant is then introduced, reacting with the adsorbed precursor on the growth area to form the desired film.

Repetition: The cycle is repeated to build up the film thickness on the desired areas while the non-growth areas remain free of deposition.

The effectiveness of the AS-ALD process depends on the stability of the passivation layer under the ALD process conditions and the chemical selectivity of the precursor. Research in this area focuses on developing robust passivation strategies and understanding the surface chemistry that governs the selective adsorption of precursors like (Tert-amylimino)tris(dimethylamino)tantalum.

Chemical Vapor Deposition (CVD) Processes

(Tert-amylimino)tris(dimethylamino)tantalum and its closely related analogs are effective precursors for the deposition of tantalum-containing thin films through Chemical Vapor Deposition (CVD). This method is valued for its capability to coat complex geometries and its relative ease of control. google.com The selection of the precursor is critical, and compounds like (Tert-amylimino)tris(dimethylamino)tantalum are advantageous due to their volatility and potential for depositing high-quality films at lower temperatures compared to traditional inorganic precursors like tantalum halides. nycu.edu.tw

Thermal CVD of Tantalum-Containing Films

Thermal CVD is a process that relies on the thermal decomposition of a precursor on a heated substrate to form a thin film. While specific research detailing the thermal CVD of (Tert-amylimino)tris(dimethylamino)tantalum is limited, extensive studies on the analogous compound, tert-butylimidotris(diethylamido)tantalum (TBTDET), provide significant insights into the deposition of both tantalum oxide (Ta₂O₅) and tantalum nitride (TaN) films. researchgate.netereztech.com These precursors are favored as they are liquids at room temperature, which simplifies vapor delivery to the CVD reactor. nycu.edu.tw

In the thermal CVD of tantalum oxide, a precursor like TBTDET is vaporized and transported into a low-pressure reactor with a carrier gas, such as argon. researchgate.net The deposition is carried out in the presence of an oxidizing agent, typically oxygen, at substrate temperatures ranging from 573 K to 873 K. researchgate.net The resulting films are often amorphous as-deposited and can be crystallized into the β-Ta₂O₅ phase through post-deposition annealing at higher temperatures. researchgate.net The growth rates are influenced by the precursor vaporization temperature and other deposition parameters, with reported rates in the range of 0.6–2 nm/min. researchgate.net

For the deposition of tantalum nitride (TaN) films via low-pressure MOCVD using TBTDET, the precursor's strong Ta=N double bond is beneficial in preserving the "TaN" moiety during pyrolysis. ereztech.com This process can yield polycrystalline TaN films with low resistivity. The deposition temperature is a critical parameter, affecting both the film's resistivity and its composition. ereztech.com For instance, TaN films deposited at 600 °C have shown low concentrations of carbon and oxygen impurities. ereztech.com

Below is a table summarizing typical process parameters for the thermal CVD of tantalum-containing films using a related precursor, TBTDET.

| Parameter | Tantalum Oxide (Ta₂O₅) Deposition researchgate.net | Tantalum Nitride (TaN) Deposition ereztech.com |

| Precursor | tert-butylimidotris(diethylamido)tantalum (TBTDET) | tert-butylimidotris(diethylamido)tantalum (TBTDET) |

| Substrate | p-Si(100) | Not Specified |

| Deposition Temperature | 573 K - 873 K | 450 °C - 650 °C |

| Reactor Pressure | 1 torr | Not Specified |

| Co-reactant | Oxygen (O₂) | None (Pyrolysis) |

| Carrier Gas | Argon (Ar) | Not Specified |

| Precursor Vaporization Temp. | 313 K | 40 °C - 50 °C |

| As-deposited Film Structure | Amorphous | Polycrystalline |

Plasma-Enhanced CVD (PECVD) Mechanisms

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique that utilizes plasma to energize the precursor molecules, enabling film deposition at lower temperatures than thermal CVD. This is particularly advantageous for applications with thermally sensitive substrates. While specific studies on the PECVD of (Tert-amylimino)tris(dimethylamino)tantalum are not widely available, research on similar precursors like TBTDET in plasma-assisted processes, primarily in the context of Plasma-Enhanced Atomic Layer Deposition (PEALD), offers valuable insights into the reaction mechanisms.

In plasma-assisted deposition of tantalum nitride, a precursor such as tert-butylimino-tris-ethylmethylamido-tantalum (TBTEMT) or TBTDET is introduced into the reaction chamber, followed by a pulse of a reactant gas, often hydrogen or a mixture of nitrogen and hydrogen, which is then subjected to an RF plasma. nycu.edu.twresearchgate.net The plasma generates reactive species, such as hydrogen radicals, which play a crucial role in the surface reactions. nycu.edu.tw

The mechanism involves the adsorption of the tantalum precursor onto the substrate surface. The subsequent exposure to the plasma containing reactive species leads to the dissociation of the precursor's ligands and the formation of the desired tantalum-containing film. For example, in the deposition of TaN using TBTDET and hydrogen radicals, the radicals facilitate the removal of the organic ligands, leading to the formation of a tantalum nitride film at temperatures as low as 260 °C. nycu.edu.tw The use of plasma can significantly influence the film's properties, including its resistivity and density. For instance, TaN films deposited by PEALD using TBTEMT exhibited lower resistivity (200–500 µΩ-cm) compared to thermally deposited ALD TaN films (>1000 µΩ-cm). researchgate.net

The following table outlines the key aspects of the PECVD mechanism for tantalum nitride deposition using related precursors.

| Step | Description |

| 1. Precursor Adsorption | Molecules of the tantalum precursor, such as TBTDET or TBTEMT, adsorb onto the substrate surface. |

| 2. Plasma Generation | A co-reactant gas (e.g., H₂, N₂/H₂) is introduced and subjected to an RF field, generating a plasma containing highly reactive radicals and ions. |

| 3. Surface Reaction | The reactive species from the plasma interact with the adsorbed precursor molecules, breaking the metal-ligand bonds. |

| 4. Ligand Removal | The organic ligands are removed from the surface as volatile byproducts. |

| 5. Film Formation | A tantalum-containing thin film (e.g., TaN) is formed on the substrate. |

Comparison of Film Properties and Growth Rates between ALD and CVD

Both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are powerful techniques for depositing thin films from precursors like (Tert-amylimino)tris(dimethylamino)tantalum and its analogs. The choice between ALD and CVD depends on the specific application requirements, as they offer different advantages in terms of film properties and growth rates.

Growth Rate: CVD processes generally have significantly higher growth rates compared to ALD. For instance, the thermal CVD of tantalum oxide from TBTDET can achieve growth rates of 0.6–2 nm/min. researchgate.net In contrast, the ALD of tantalum nitride using TBTDET and hydrogen radicals has a much lower growth rate, on the order of 0.5–0.7 Å/cycle. This is because ALD is a self-limiting process based on sequential surface reactions, which allows for precise thickness control at the atomic level but is inherently slower.

Conformality: ALD is renowned for its ability to produce highly conformal films on complex, high-aspect-ratio structures, with conformality often reaching 100%. This is a direct result of the self-limiting nature of the surface reactions. While CVD can also provide conformal coatings, achieving the same level of conformality as ALD, especially in very aggressive topographies, can be challenging. google.com

Film Properties: The properties of the deposited films, such as density, resistivity, and impurity content, can differ between ALD and CVD. Plasma-enhanced ALD (PEALD) of TaN, for example, can produce films with higher density (11-13 g/cm³) compared to thermal ALD films (around 9 g/cm³). researchgate.net The lower deposition temperatures in ALD and PEALD can also be advantageous in minimizing thermal stress and preventing damage to underlying device structures. In thermal CVD of TaN using TBTDET, the film resistivity is highly dependent on the deposition temperature, with lower resistivities generally achieved at higher temperatures. ereztech.com

The table below provides a comparative overview of the characteristics of films deposited by ALD and CVD using related tantalum precursors.

| Feature | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) |

| Growth Mechanism | Self-limiting, sequential surface reactions | Continuous reaction of precursors at the substrate |

| Growth Rate | Low (e.g., ~0.5-0.7 Å/cycle for TaN) | High (e.g., 0.6-2 nm/min for Ta₂O₅) researchgate.net |

| Conformality | Excellent, even on high-aspect-ratio structures | Good, but can be challenging for aggressive topographies |

| Thickness Control | Atomic-level precision | Less precise than ALD |

| Deposition Temperature | Generally lower than thermal CVD | Typically higher for thermal processes |

| Film Density | Can be higher, especially with plasma enhancement researchgate.net | Dependent on process conditions |

| Impurity Levels | Can be very low due to purging steps | Can be higher, dependent on precursor and conditions |

Catalytic Applications of Tert Amylimino Tris Dimethylamino Tantalum

Role as a Precursor for Heterogeneous Catalysts

(Tert-amylimino)tris(dimethylamino)tantalum is principally utilized as a precursor in atomic layer deposition (ALD) and potentially other chemical vapor deposition (CVD) techniques to produce tantalum-based thin films, such as tantalum nitride (TaN). google.comepo.org These films are integral components in microelectronics, serving as barrier layers. google.com The compound's utility in these applications stems from its volatility and its ability to undergo self-limiting reactions on a substrate surface, which is a hallmark of ALD.

In the context of heterogeneous catalysis, the tantalum nitride films deposited using TAIMATA can themselves act as catalysts or catalyst supports. The precise control over film thickness and composition afforded by the ALD process using this precursor allows for the engineering of materials with specific catalytic properties.

Deposition of Tantalum Nitride Films:

The ALD process for depositing TaN films using (Tert-amylimino)tris(dimethylamino)tantalum typically involves sequential exposure of a substrate to the tantalum precursor and a nitrogen source, such as ammonia. google.com The self-limiting nature of the ALD reactions ensures the formation of a uniform and conformal film.

| Parameter | Description | Relevance to Catalysis |

| Precursor | (Tert-amylimino)tris(dimethylamino)tantalum | Provides a volatile source of tantalum for film growth. |

| Co-reactant | Nitrogen-containing compounds (e.g., ammonia) | Reacts with the adsorbed precursor to form the desired tantalum nitride film. |

| Deposition Temperature | Varies depending on the specific process | Influences the film's properties, including crystallinity and density, which can affect its catalytic activity. |

| Resulting Film | Tantalum Nitride (TaN) | Can be used as a diffusion barrier or a catalytically active material. google.com |

Exploration in Homogeneous Catalysis

While primarily known as a precursor for materials, (Tert-amylimino)tris(dimethylamino)tantalum is listed by some chemical suppliers under the category of homogeneous catalysts. cphi-online.com However, detailed research articles and peer-reviewed studies demonstrating its specific applications and efficacy as a homogeneous catalyst are not widely available in the public domain. The term "catalyst" in some contexts may also refer to its role in facilitating the deposition of thin films. americanelements.comjustia.com

Mechanistic Studies of Catalytic Activity (e.g., Methane (B114726) Activation)

There is a notable lack of published mechanistic studies investigating the catalytic activity of (Tert-amylimino)tris(dimethylamino)tantalum itself, for reactions such as methane activation. The scientific focus has predominantly been on the properties and applications of the thin films produced from this precursor, rather than its intrinsic catalytic behavior in solution or the gas phase. Research on related tantalum imido complexes has explored their reactivity, but specific mechanistic details for the title compound in catalytic cycles are not documented.

Future Research Directions and Emerging Applications

Development of Novel Ligand Architectures for Enhanced Precursor Performance

The performance of (Tert-amylimino)tris(dimethylamino)tantalum as a deposition precursor is intrinsically linked to its ligand architecture. Future research is heavily focused on the rational design of new ligands to overcome the limitations of existing precursors and to tailor their properties for specific applications. The primary goals are to enhance thermal stability, volatility, and reactivity while minimizing impurity incorporation into the deposited films.

One promising avenue of research is the introduction of chelating ligands. These ligands form more stable complexes with the tantalum center, which can improve the precursor's thermal window for ALD and CVD processes. For instance, the substitution of one or more dimethylamido ligands with a bidentate ligand containing additional donor atoms like oxygen or nitrogen can increase the coordinative saturation of the tantalum atom, thereby enhancing its stability.

Furthermore, the modification of the imido ligand provides another route to tune the precursor's properties. The tert-amyl group in (Tert-amylimino)tris(dimethylamino)tantalum offers good volatility, but exploring other bulky alkyl groups could further optimize the precursor's physical properties. The aim is to strike a balance between sufficient volatility for efficient gas-phase transport and adequate thermal stability to prevent premature decomposition.

| Ligand Modification Strategy | Desired Outcome | Potential Ligand Examples |

| Introduction of Chelating Ligands | Increased thermal stability, wider ALD window | Amidinate, guanidinate, beta-diketonate ligands |

| Modification of the Imido Ligand | Optimized volatility and reactivity | Tert-butyl, ethyl, isopropyl groups |

| Halogenation of Ligands | Increased volatility | Fluorinated or chlorinated alkyl groups |

Advanced In-situ Characterization Techniques for Deposition Mechanisms

A deeper understanding of the surface reactions and deposition mechanisms of (Tert-amylimino)tris(dimethylamino)tantalum is crucial for optimizing film properties and developing more efficient deposition processes. Advanced in-situ characterization techniques are pivotal in providing real-time insights into the complex chemical and physical transformations occurring during ALD and CVD.

Techniques such as spectroscopic ellipsometry (SE) can monitor the film thickness and optical properties with sub-monolayer precision during the deposition process. svc.org This allows for the real-time determination of growth rates and the investigation of nucleation behavior on different substrates. svc.org Mass spectrometry (MS) and optical emission spectroscopy (OES) are powerful tools for identifying reaction byproducts and reactive species in the gas phase, offering valuable information about the precursor decomposition pathways. tue.nl

Future research will likely focus on the synergistic use of multiple in-situ techniques to build a comprehensive picture of the deposition process. For example, combining quartz crystal microbalance (QCM) with Fourier transform infrared spectroscopy (FTIR) can correlate mass changes with the evolution of surface chemical species, providing a detailed understanding of the ligand exchange reactions that are fundamental to ALD.

| In-situ Technique | Information Gained | Relevance to Deposition Mechanism |

| Spectroscopic Ellipsometry (SE) | Film thickness, optical constants, growth rate | Real-time monitoring of film growth and nucleation |

| Mass Spectrometry (MS) | Identification of gas-phase species and reaction byproducts | Understanding precursor decomposition pathways |

| Optical Emission Spectroscopy (OES) | Detection of excited species in plasma-assisted processes | Monitoring plasma conditions and reactive species |

| Quartz Crystal Microbalance (QCM) | Real-time mass change on the substrate surface | Studying surface adsorption and reaction kinetics |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of surface functional groups | Probing ligand exchange and surface reactions |

Integration of (Tert-amylimino)tris(dimethylamino)tantalum in Emerging Technologies

The high-quality tantalum-based thin films deposited using (Tert-amylimino)tris(dimethylamino)tantalum are enabling advancements in a range of emerging technologies, from quantum computing to novel sensor devices.

In the realm of quantum computing , tantalum is a promising material for fabricating superconducting qubits. Tantalum-based qubits have demonstrated significantly longer coherence times compared to those made from more traditional materials like aluminum. This is attributed to the superior properties of the tantalum oxide layer that forms on the surface. (Tert-amylimino)tris(dimethylamino)tantalum is a key precursor for depositing the ultra-thin, high-purity tantalum films required for these next-generation qubits.

In the field of novel sensor devices , tantalum oxide (Ta2O5) thin films are being extensively investigated for their excellent dielectric and chemical sensing properties. These films can be used to create highly sensitive pH sensors and biosensors. The ability of (Tert-amylimino)tris(dimethylamino)tantalum to produce uniform and conformal Ta2O5 films via ALD is critical for the fabrication of these miniaturized and high-performance sensing platforms.

| Emerging Technology | Role of Tantalum-based Films | Contribution of (Tert-amylimino)tris(dimethylamino)tantalum |

| Quantum Computing | Superconducting qubits with long coherence times | Precursor for depositing high-purity tantalum films |

| Novel Sensor Devices | High-sensitivity pH and biosensors | Enables ALD of uniform and conformal tantalum oxide films |

| Advanced Microelectronics | Diffusion barriers and capacitor dielectrics | Precursor for high-quality TaN and Ta2O5 thin films |

Sustainable Synthesis and Green Chemistry Approaches for Organotantalum Compounds

The increasing use of organotantalum compounds like (Tert-amylimino)tris(dimethylamino)tantalum in industrial applications necessitates the development of more sustainable and environmentally friendly synthesis methods. The principles of green chemistry offer a framework for designing safer and more efficient chemical processes.

Future research in this area will focus on several key aspects. One is the replacement of hazardous reagents and solvents with greener alternatives. For example, exploring solvent-free reaction conditions or using benign solvents like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis.

Another important area is the development of more atom-economical synthesis routes. This involves designing reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste generation. Mechanochemical synthesis, which uses mechanical energy to drive chemical reactions, is a promising solvent-free technique that could be applied to the synthesis of organotantalum precursors.

Furthermore, there is a growing interest in developing synthesis methods that operate at lower temperatures and pressures, which would reduce energy consumption. The use of highly efficient catalysts could play a crucial role in achieving this goal.

| Green Chemistry Principle | Application to Organotantalum Synthesis | Potential Benefits |

| Use of Safer Solvents | Exploring ionic liquids or supercritical fluids as reaction media | Reduced toxicity and environmental pollution |

| Atom Economy | Designing synthetic routes with minimal byproduct formation | Minimized waste generation and increased efficiency |

| Energy Efficiency | Developing low-temperature and low-pressure synthesis methods | Reduced energy consumption and carbon footprint |

| Catalysis | Employing catalysts to enable more efficient reaction pathways | Increased reaction rates and selectivity, lower energy requirements |

| Mechanochemistry | Utilizing solvent-free synthesis techniques | Elimination of solvent waste and potential for simplified purification |

Q & A

Q. What are the critical safety protocols for handling (tert-amylimino)tris(dimethylamino)tantalum in laboratory settings?

- Methodological Answer : This compound is highly water-reactive and flammable. Key precautions include:

- Using inert atmosphere gloveboxes to avoid moisture exposure .

- Storing in sealed containers under dry, inert gas (e.g., nitrogen or argon) at temperatures below 25°C .

- Employing personal protective equipment (PPE): flame-resistant lab coats, neoprene gloves, and full-face shields .

- Avoiding contact with oxidizing agents or water, as violent reactions may occur, releasing flammable gases .

- Table 1 : Hazard Summary

Q. How is (tert-amylimino)tris(dimethylamino)tantalum synthesized, and what purity levels are achievable?

- Methodological Answer : Synthesis typically involves reacting tantalum chloride with dimethylamine derivatives under anhydrous conditions. Purity levels ≥98% are achievable via vacuum distillation or sublimation, as reported for analogous tert-butylimido tantalum compounds . Researchers should validate purity using:

- X-ray Photoelectron Spectroscopy (XPS) to confirm ligand coordination .

- Nuclear Magnetic Resonance (NMR) to detect residual amine ligands .

Advanced Research Questions

Q. How does ligand structure influence the reactivity of (tert-amylimino)tris(dimethylamino)tantalum in atomic layer deposition (ALD)?

- Methodological Answer : The tert-amylimino ligand enhances thermal stability compared to smaller alkyl groups (e.g., methyl), while dimethylamino ligands facilitate self-limiting surface reactions in ALD. Key findings from analogous tert-butylimido compounds include:

- Ligand Blocking Efficiency : Dimethylamino-terminated surfaces reduce precursor adsorption by 40–60% compared to alkyl-terminated surfaces .

- Reactivity Trade-offs : Bulky ligands (e.g., tert-amylimino) slow ligand exchange kinetics but improve film uniformity .

- Table 2 : ALD Parameters for Analogous Tantalum Precursors

Q. How can researchers resolve contradictions in reported thermal stability data for (tert-amylimino)tris(dimethylamino)tantalum?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 100–250°C) may arise from experimental conditions. A systematic approach includes:

- Thermogravimetric Analysis (TGA) under controlled atmospheres (N2 vs. vacuum) to isolate decomposition pathways .

- Gas-Phase Calorimetry : Measure ΔsubH° (enthalpy of sublimation) to distinguish thermal decomposition from sublimation .

- In Situ XPS : Monitor ligand dissociation kinetics during heating to identify metastable intermediates .

- Comparative Studies : Use tert-butylimido analogs (e.g., TBTDMT) as benchmarks, adjusting for steric and electronic differences .

Q. What analytical techniques are recommended for characterizing ligand coordination in (tert-amylimino)tris(dimethylamino)tantalum?

- Methodological Answer :

- FT-IR Spectroscopy : Identify ν(Ta-N) and ν(C-N) stretches to confirm ligand binding modes .

- Single-Crystal X-ray Diffraction : Resolve 3D coordination geometry, though challenges exist due to air sensitivity .

- Mass Spectrometry (MS) : Detect fragmentation patterns to assess ligand stability under vacuum .

Data Contradiction Analysis

Q. Why do studies report varying water-reactivity rates for (tert-amylimino)tris(dimethylamino)tantalum?

- Methodological Answer : Reactivity differences stem from:

- Particle Size : Nanoparticulate forms react faster than bulk crystals due to higher surface area .

- Impurity Content : Residual chloride ions (from synthesis) accelerate hydrolysis; purify via recrystallization .

- Experimental Setup : Controlled moisture exposure (e.g., humidity chambers vs. direct water contact) alters reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.